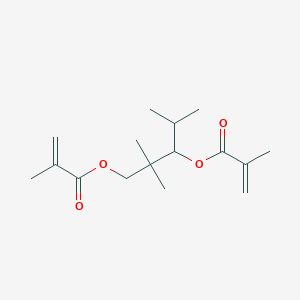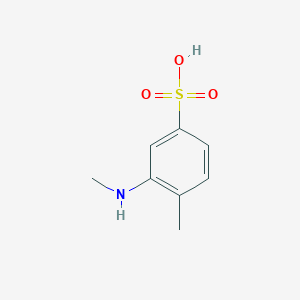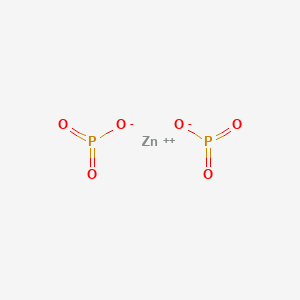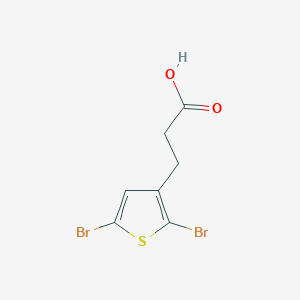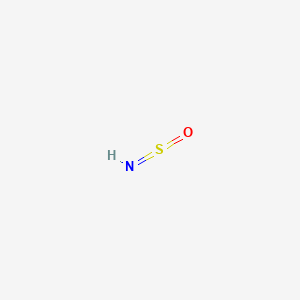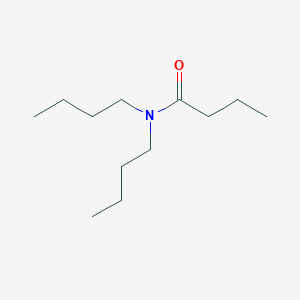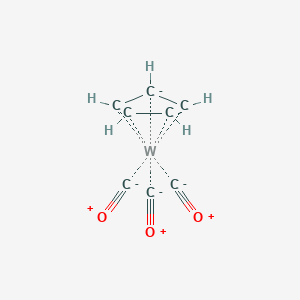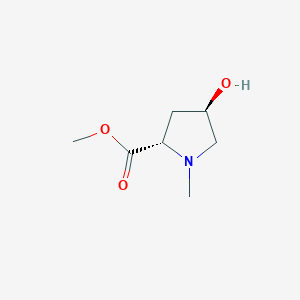
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
説明
Synthesis Analysis
The synthesis of related compounds such as (R)- and (S)-α-(hydroxymethyl)pyroglutamic acid esters from L-proline demonstrates the chemical transformations that can be applied to hydroxy-L-proline derivatives to achieve complex structures (Shinada, Yoshida, & Ohfune, 2009). The preparation of various L-proline and hydroxy-L-proline derivatives has been detailed, showing a broad range of enantioselectivity and chemical functionality that can be achieved through classical synthetic methods (González, Abad, Santano, & Minguillón, 2004).
Molecular Structure Analysis
The molecular structure of similar compounds, like the protected derivative of trans-4-hydroxy-L-proline, reveals a twisted conformation of the pyrrolidine ring, highlighting the complex stereochemistry of these molecules (Clegg, Deboves, & Elsegood, 2003). This intricate structure is fundamental to understanding the chemical reactivity and properties of (R)-1-Methyl-4-hydroxy-L-proline methyl ester.
Chemical Reactions and Properties
Chemical transformations of hydroxy-L-proline derivatives showcase the reactivity of these compounds. For example, the conversion of 4-hydroxy-L-proline to its N-nitroso-derivative indicates the susceptibility of these molecules to undergo oxidative nitrosation, providing insights into the chemical properties of (R)-1-Methyl-4-hydroxy-L-proline methyl ester (Fonari, Chumakov, Duca, Ganin, Yavolovskii, Lis, & Simonov, 2006).
Physical Properties Analysis
The synthesis and characterization of polymers derived from hydroxyproline, such as poly(trans-4-hydroxy-l-proline ester), highlight the biodegradable and polycationic nature of these materials. This provides valuable information on the physical properties of related compounds, offering insights into their stability, degradation, and interaction with biological molecules (Lee, Yang, & Huang, 1999).
科学的研究の応用
1. Promotion of Low-Temperature Methanol Dehydration
- Summary of Application: Methyl carboxylate esters have been shown to be potent promoters of low-temperature methanol dehydration to dimethyl ether (DME) using various zeolite catalysts .
- Methods of Application: Catalytic kinetic studies, in-situ Fourier-transform infrared spectroscopy (FT-IR), and solid-state nuclear magnetic resonance spectroscopy (NMR) techniques were used to elucidate the promotional mechanism of methyl carboxylate esters on methanol dehydration to DME .
- Results or Outcomes: The DME yield was dependent on both the methanol and methyl n-hexanoate partial pressures across the temperature ranges used in this study (110 to 130 °C). This is consistent with the promoted reaction being a bimolecular reaction between methanol and ester species adsorbed at the catalyst active sites .
2. Sugar-Based Emulsifiers
- Summary of Application: Sugar-based emulsifiers, which are mainly bio-surfactants, have various types of applications in daily life activities .
- Methods of Application: Different routes of production of mono and polysaccharide-based emulsifiers and their industrial advantages are exclusively highlighted .
- Results or Outcomes: Many of the synthetic procedures are associated with the use of natural ingredients to prepare emulsions concerning “eco-friendly” selective materials .
Safety And Hazards
Like all chemicals, esters should be handled with care. They can be harmful if swallowed, inhaled, or if they come into contact with the skin . They may also cause eye irritation or damage . It’s important to use appropriate protective equipment when handling esters and to use them in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
methyl (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOHENGSJXRMSW-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

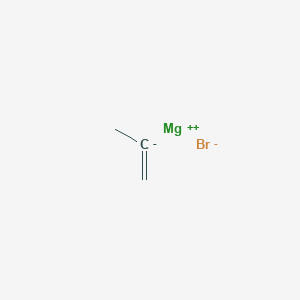
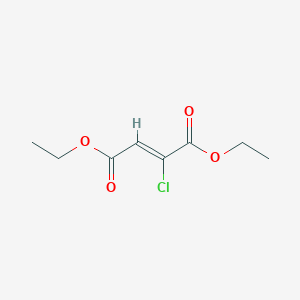
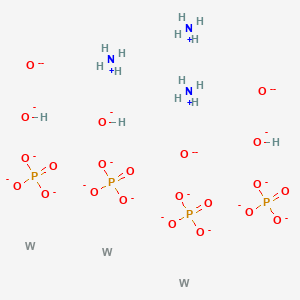
![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)

